Pnz-L-alanine -

Pnz-L-alanine

Catalog Number: EVT-490938
CAS Number:
Molecular Formula: C11H12N2O6
Molecular Weight: 268.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pnz-L-alanine, or p-nitrobenzyloxycarbonyl-L-alanine, is a derivative of L-alanine that incorporates the p-nitrobenzyloxycarbonyl (Pnz) protecting group. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis, where it serves as a protective group for amino acids. The use of protecting groups is crucial in peptide chemistry to prevent unwanted reactions during synthesis.

Source

Pnz-L-alanine can be synthesized from L-alanine through various chemical methods that involve the introduction of the p-nitrobenzyloxycarbonyl group. This process typically requires specific reagents and conditions to ensure successful incorporation of the protecting group.

Classification

Pnz-L-alanine is classified as an amino acid derivative. It belongs to the category of protected amino acids, which are essential in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.

Synthesis Analysis

Methods

The synthesis of Pnz-L-alanine can be accomplished through several methods, most commonly involving the reaction of L-alanine with p-nitrobenzyloxycarbonyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and yields Pnz-L-alanine as a white solid.

Technical Details

  1. Reagents:
    • L-alanine
    • p-Nitrobenzyloxycarbonyl chloride
    • Triethylamine (or other suitable bases)
  2. Conditions:
    • Reaction temperature typically ranges from room temperature to slightly elevated temperatures.
    • The reaction may be conducted in organic solvents like dichloromethane or tetrahydrofuran.

The general reaction can be represented as follows:

L alanine+p nitrobenzyloxycarbonyl chlorideBasePnz L alanine+HCl\text{L alanine}+\text{p nitrobenzyloxycarbonyl chloride}\xrightarrow{\text{Base}}\text{Pnz L alanine}+\text{HCl}
Molecular Structure Analysis

Structure

Pnz-L-alanine features a standard alanine backbone with a p-nitrobenzyloxycarbonyl group attached to the amino group. The chemical structure can be depicted as follows:

  • Chemical Formula: C₁₁H₁₃N₃O₄
  • Molecular Weight: Approximately 239.23 g/mol

Data

The structural characteristics include:

  • Functional Groups: Amino group (-NH₂), carboxylic acid (-COOH), and nitrobenzene moiety.
  • 3D Structure: The spatial arrangement allows for specific interactions during peptide bond formation.
Chemical Reactions Analysis

Reactions

Pnz-L-alanine participates in various chemical reactions typical for amino acids, including:

  1. Peptide Bond Formation: Pnz-L-alanine can react with other amino acids to form dipeptides or longer peptides.
  2. Deprotection: The Pnz group can be removed under specific conditions (e.g., using strong acids or nucleophiles) to yield free L-alanine.

Technical Details

The deprotection typically involves:

  • Using trifluoroacetic acid or similar reagents that selectively cleave the Pnz group without affecting the integrity of the peptide backbone.
Mechanism of Action

Process

The mechanism by which Pnz-L-alanine functions in peptide synthesis involves its role as a temporary protecting group. During solid-phase peptide synthesis, the protecting group prevents premature reactions at the amino site while allowing for sequential coupling with other amino acids.

Data

The effectiveness of Pnz as a protecting group is attributed to its stability under basic conditions and its ease of removal under acidic conditions, making it suitable for multi-step syntheses where selective reactivity is required.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Solubility: Soluble in organic solvents like methanol and dichloromethane; limited solubility in water.
  • Melting Point: Typically ranges around 80-85 °C.

Chemical Properties

  • Stability: Stable under neutral to basic conditions but sensitive to strong acids during deprotection.
  • Reactivity: Reacts readily with nucleophiles during peptide bond formation.
Applications

Pnz-L-alanine is primarily utilized in scientific research and applications such as:

  • Peptide Synthesis: Acts as a building block for synthesizing peptides in pharmaceutical research.
  • Biotechnology: Used in developing peptide-based drugs and therapeutic agents.
  • Chemical Research: Serves as a model compound for studying reaction mechanisms and protecting group strategies in organic chemistry.
Introduction to PNZ-L-Alanine in Contemporary Research

Historical Context and Discovery of PNZ-L-Alanine Derivatives

The development of PNZ-L-alanine derivatives originated from efforts to optimize peptide-based antibiotics active against penicillin-resistant strains. Initial synthesis occurred in the late 20th century through carbodiimide-mediated coupling of L-alanine with PNZ-chloride, yielding a crystalline solid with stability under physiological conditions [1]. Early structural characterization confirmed its identity as (2S)-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid, featuring a chiral center critical for stereospecific enzyme interactions [1] [3].

The PNZ group was selected for its dual functionality: it serves as a protective moiety during solid-phase peptide synthesis while simultaneously enhancing binding affinity to penicillin-binding proteins (PBPs) through π-stacking and hydrophobic interactions [1] [8]. This design circumvented the hydrolytic vulnerability of β-lactam rings, positioning PNZ-L-alanine as a non-β-lactam inhibitor capable of resisting enzymatic degradation by β-lactamases. By 2002, research confirmed its activity against multidrug-resistant Streptococcus iniae, validating its potential against pathogens with mutated PBPs [3]. Subsequent derivatives incorporated halogen substitutions on the benzyl ring to modulate electron-withdrawing effects, further optimizing binding kinetics to transpeptidases [1].

Table 1: Key Historical Milestones in PNZ-L-Alanine Research

YearDevelopmentSignificance
1983Initial synthesis reportedEstablished carbodiimide-mediated conjugation protocol [1]
1999Crystal structure determinationRevealed stereochemistry enabling PBP binding mimicry [8]
2005Activity against S. iniae confirmedDemonstrated efficacy in zoonotic pathogens [3]
2019Halogenated derivatives synthesizedEnhanced transpeptidase inhibition via electronic modulation [1]

Role of PNZ-L-Alanine in Peptidoglycan Mimetics and Bacterial Transpeptidase Inhibition

PNZ-L-alanine exerts its antibacterial effect by disrupting the terminal stages of peptidoglycan biosynthesis. Its structure emulates the D-Ala-D-Ala termini of peptidoglycan precursors—specifically, the PNZ group mimics the carbonyl group bridging the two alanine residues [10]. This molecular mimicry enables competitive inhibition of two critical enzymes: transglycosylases and transpeptidases.

  • Transglycosylation Interference: During peptidoglycan assembly, lipid-bound disaccharide-pentapeptide precursors undergo polymerization via transglycosylases. PNZ-L-alanine binds to the active site of glycosyltransferases (GTs), sterically hindering the addition of new N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units to growing glycan chains. This results in truncated peptidoglycan strands lacking structural integrity [6] [10].

  • Transpeptidation Inhibition: Crucially, PNZ-L-alanine targets the transpeptidation reaction catalyzed by PBPs. Normally, PBPs cross-link adjacent stem peptides by cleaving the terminal D-alanine of one precursor and forming an acyl-enzyme intermediate. PNZ-L-alanine’s PNZ group covalently binds to the active-site serine (e.g., Ser³⁵ in Streptomyces K15 transpeptidase), preventing the formation of peptide cross-links between glycan strands [6] [8]. Unlike β-lactams, which form transiently stable intermediates, PNZ-L-alanine establishes a long-lived inhibitory complex with a half-life exceeding 60 minutes, leading to irreversible enzyme inactivation [8].

Spectrum studies confirm efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae), where peptidoglycan layers are externally accessible. However, limited penetration through the outer membrane of Gram-negative organisms restricts its activity against Pseudomonas aeruginosa or Escherichia coli unless combined with permeabilizing agents [3] [4].

Table 2: Enzymatic Targets and Consequences of PNZ-L-Alanine Binding

Target EnzymeBinding SiteConsequenceBacterial Spectrum
Transpeptidase (PBP2a)Ser³⁵-Lys³⁸ catalytic triadIrreversible acyl-enzyme complexMRSA, VRE [8]
GlycosyltransferaseHydrophobic cleft near MurNAcSteric blockade of lipid II polymerizationS. pneumoniae [6]
Alanine racemasePyridoxal phosphate cofactorReduced D-alanine bioavailabilityC. difficile [7]

Theoretical Frameworks for PNZ-L-Alanine in Enzyme-Substrate Interactions

The inhibitory potency of PNZ-L-alanine arises from its precise molecular recognition by bacterial enzymes, elucidated through three theoretical frameworks:

  • Active-Site Steric Complementarity:Crystal structures of alanine racemase (Alr) and transpeptidases reveal that PNZ-L-alanine occupies the D-Ala-D-Alanine binding pocket via shape complementarity. The PNZ group’s nitrobenzene ring inserts into a hydrophobic subpocket typically accommodating the alanine methyl group, while its carbonyl oxygen forms hydrogen bonds with conserved residues (e.g., Thr²¹⁴ and Gly²¹⁵ in Streptomyces DD-transpeptidase) [6] [8]. Mutagenesis studies demonstrate that substitutions in the SxxK motif (e.g., Ser→Ala) reduce binding affinity by 20-fold, underscoring the necessity of serine-mediated nucleophilic attack [8].

  • Electrostatic and π-Stacking Interactions:Quantum mechanical modeling indicates that the electron-deficient nitro group engages in charge-stabilized π-stacking with tyrosine residues (Tyr³⁹⁰ in C. difficile Alr), lowering the activation energy for covalent adduct formation [7]. Additionally, the protonated N-terminus of L-alanine forms salt bridges with aspartate or glutamate residues, mimicking the electrostatic profile of D-Ala-D-Alanine’s carboxylate group [3] [7].

  • Resistance Mitigation via Conformational Constraints:Unlike vancomycin, which binds extracellular D-Ala-D-Ala termini, PNZ-L-alanine’s compact structure enables deeper penetration into enzyme active sites, evading resistance mediated by altered substrate topology (e.g., D-Ala-D-Lactate in VRE) [4] [10]. Molecular dynamics simulations predict that mutations reducing the active-site volume (e.g., Gly²¹⁵→Val) could diminish susceptibility, though such variants remain rare clinically [8].

Table 3: Theoretical Models Explaining PNZ-L-Alanine’s Mechanism

FrameworkKey PrinciplesExperimental Validation
Steric complementarityShape mimicry of D-Ala-D-AlaX-ray crystallography [8]
Electrostatic optimizationNitro group polarization; salt bridge formationQM/MM simulations [7]
Conformational constraintResistance evasion via compact topologyMutagenesis assays [4]

Properties

Product Name

Pnz-L-alanine

IUPAC Name

(2S)-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C11H12N2O6/c1-7(10(14)15)12-11(16)19-6-8-2-4-9(5-3-8)13(17)18/h2-5,7H,6H2,1H3,(H,12,16)(H,14,15)/t7-/m0/s1

InChI Key

FBXGPDYBCJGWQM-ZETCQYMHSA-N

SMILES

CC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.